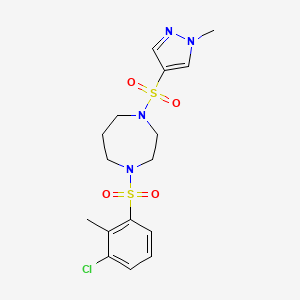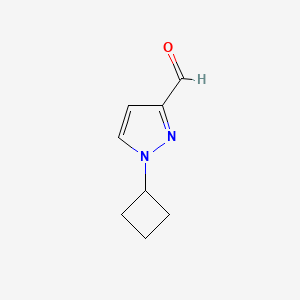![molecular formula C16H11FN4S2 B2497889 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-86-3](/img/structure/B2497889.png)
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazolo[4,3-b]pyridazine derivatives involves multi-step reactions starting from basic heterocyclic components. These processes typically involve treating specific precursor compounds with reagents in a controlled environment to achieve the desired chemical structure. The synthesized compounds are then elucidated through various spectroscopic techniques such as IR, NMR, and LC-MS, and finally confirmed by X-ray diffraction techniques (Sallam et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their crystallization in specific crystal systems with defined space groups. The structures feature intermolecular hydrogen bond interactions and other molecular interactions critical for their biological activity. Advanced techniques like density functional theory (DFT) calculations and Hirshfeld surface analysis are utilized to understand these interactions and the packing of molecules (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical behavior of triazolo[4,3-b]pyridazine derivatives involves reactions with various carbanions and enamines, leading to the formation of a wide array of substituted compounds. These reactions are pivotal for modifying the chemical structure to enhance biological activity and specificity (Oishi et al., 1987).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Binding Affinity
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is part of the triazolopyridazine class of compounds. One structurally similar compound, TPA023, demonstrates high affinity for the benzodiazepine binding site of recombinant human GABAA receptors containing an α1, α2, α3, or α5 subunit. This compound showcases partial agonist efficacy at the α2 and α3 subtypes and antagonist efficacy at the α1 and α5 subtypes (Atack et al., 2006).
Therapeutic Applications
Anticonvulsant Activity :
- The triazolopyridazine derivatives, which include compounds structurally related to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant anticonvulsant activities. For instance, various benzylpyridazine derivatives were synthesized and tested for their efficacy against maximal electroshock-induced seizures in mice, demonstrating notable anticonvulsant effects (Moreau et al., 1994).
- Further studies on triazolo- and imidazopyridazinyl carboxamides and carboxylic acids, which are analogues of the compound of interest, revealed their potential as anticonvulsants, showing promising results in various seizure models (Moreau et al., 1998).
Cardiovascular Agents :
- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the compound , have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, with potential as cardiovascular agents (Novinson et al., 1982).
Anti-Parkinsonian Activity :
- Synthesized derivatives of thiazolotriazolopyrimidine, structurally analogous to 6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine, were evaluated for their anti-Parkinsonian and neuroprotective potential. These compounds showed promising activity in haloperidol-induced catalepsy and oxidative stress models in mice (Azam et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAZCADEZLKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2497806.png)

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)
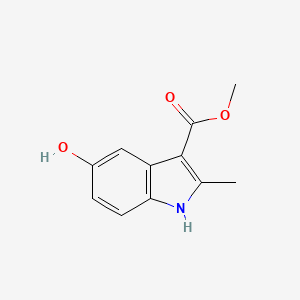
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
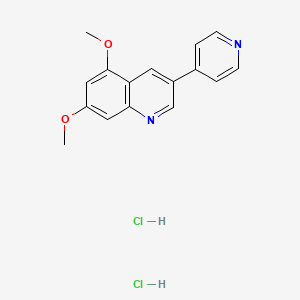
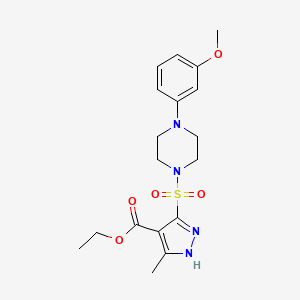

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)


